2-Bromo-4-fluoro-5-nitroanisole
Overview
Description
2-Bromo-4-fluoro-5-nitroanisole is a chemical compound with the molecular weight of 250.02 . It is a solid substance and is used in various chemical reactions .
Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 250.02 . The storage temperature is ambient temperature .Scientific Research Applications
Photoreactions and Photoprobes
2-Bromo-4-fluoro-5-nitroanisole's derivatives, specifically 2-fluoro-4-nitroanisole, have shown potential in the field of photoreactions. They are studied for their ability to undergo nucleophilic photosubstitution, a process where a molecule is altered by the introduction of a nucleophile, facilitated by light energy. These properties suggest their usefulness as biochemical photoprobes, tools for investigating molecular processes in biological systems. For instance, the photoreactions of 2-fluoro-4-nitroanisole with various amines indicate its viability as a biochemical photoprobe, particularly in protein interactions (Pleixats et al., 1989). Further research demonstrates different mechanistic pathways in the photoreaction of 2-fluoro-4-nitroanisole, again highlighting its potential in biochemical probing (Pleixats & Marquet, 1990).
Synthesis and Chemical Properties
The synthetic processes involving derivatives of this compound are of significant interest. For example, a novel method for synthesizing 2-bromo-4-nitrophenol from 2-methoxy-5-nitroaniline, involving diazotization and the Sandmeyer reaction, demonstrates the chemical versatility and potential applications of these compounds in commercial production. This research also explored the electronic charges in the benzene ring of 2-bromo-4-nitroanisole, providing insights into the nucleophilic substitution reaction sites (Li Zi-ying, 2008).
Fluorination Processes
The fluorination of aromatic compounds, including derivatives of this compound, has been studied for its efficiency and yield. Research into the fluorination of 4-nitroanisole, resulting in 2-fluoro-4-nitroanisole, reveals the practicality and effectiveness of these processes, which are crucial for various industrial applications (Fedorov et al., 2015).
Role in Molecular and Materials Science
Compounds like this compound play a significant role in molecular and materials science. Their derivatives are used in the synthesis of various important intermediates and contribute to the understanding of molecular interactions. For example, the synthesis and study of various anisoles, including their substituted derivatives, aid in the understanding of chemical shifts and molecular interactions in organic chemistry (Pandiarajan et al., 1994).
Safety and Hazards
The safety information for 2-Bromo-4-fluoro-5-nitroanisole indicates that it is a hazardous substance. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Mechanism of Action
Target of Action
It’s known that nitroaromatic compounds like this can interact with various biological targets, often through electrophilic aromatic substitution reactions .
Mode of Action
The mode of action of 2-Bromo-4-fluoro-5-nitroanisole involves a series of chemical reactions. The nitro group is a meta director, meaning that it directs subsequent reactions to occur at the meta position relative to itself . This is important for the formation of the final product, as the order of reactions is critical .
Biochemical Pathways
Nitroaromatic compounds are known to interfere with various biochemical processes, often through the generation of reactive oxygen species or interference with cellular respiration .
Pharmacokinetics
The properties of similar nitroaromatic compounds suggest that they can be absorbed and distributed throughout the body, metabolized (often through reduction of the nitro group), and excreted .
Result of Action
Nitroaromatic compounds can cause various effects at the molecular and cellular level, often related to oxidative stress or interference with cellular respiration .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Furthermore, the compound’s action and efficacy can be influenced by the specific biological environment in which it is present .
Properties
IUPAC Name |
1-bromo-5-fluoro-2-methoxy-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-7-3-6(10(11)12)5(9)2-4(7)8/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKUWMSVXMRVFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701272261 | |
Record name | 1-Bromo-5-fluoro-2-methoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701272261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84478-77-3 | |
Record name | 1-Bromo-5-fluoro-2-methoxy-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84478-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-5-fluoro-2-methoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701272261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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